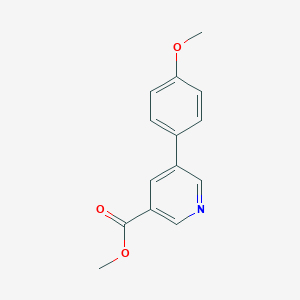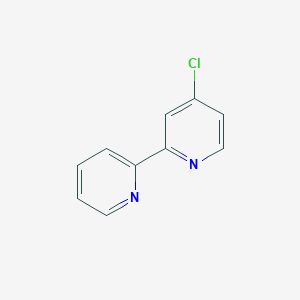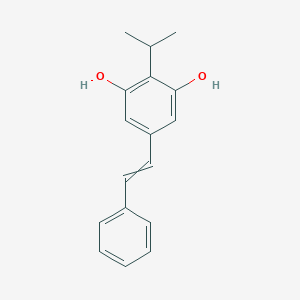
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-
Overview
Description
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-, also known as 2-Isopropyl-5-[(E)-2-phenylvinyl]-1,3-benzenediol, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32400 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- are as follows :Safety and Hazards
The safety data sheet (SDS) for 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- provides some information on safety measures . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with the skin, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. Always seek medical attention in case of exposure.
Mechanism of Action
Target of Action
The primary target of 5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol, also known as Tapinarof, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-dependent transcription factor that regulates gene expression in various cell types, including macrophages, T-cells, antigen-presenting cells, fibroblasts, and keratinocytes . It plays a crucial role in inflammation and modulation of skin barrier integrity in inflammatory dermatological disorders such as psoriasis and atopic dermatitis .
Mode of Action
Tapinarof acts as an AhR modulator and antioxidant . Upon binding to its ligand, AhR heterodimerizes with AhR nuclear translocator (ARNT) to form a complex with a high affinity for DNA binding . The AhR-ligand/ARNT complex can then bind to specific DNA recognition sites to transcribe AhR-responsive genes . Additionally, AhR also exerts its effect through other transcription factors such as the nuclear factor κB and nuclear factor erythroid 2-related factor 2 (Nrf2), a downstream product of AhR-induced transcription that has antioxidant properties .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation and skin barrier integrity. It inhibits the phenoloxidase activity, which is part of the insect’s immune response . This inhibition is crucial for the compound’s anti-inflammatory activity.
Pharmacokinetics
It is known that tapinarof is a topical agent, applied to the affected area once daily . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are primarily localized to the site of application, potentially limiting systemic exposure and associated side effects.
Result of Action
The activation of AhR by Tapinarof leads to the transcription of AhR-responsive genes, which can modulate inflammation and skin barrier integrity . This results in the management of inflammatory dermatological disorders such as psoriasis and atopic dermatitis .
properties
IUPAC Name |
5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJNXNHJRQYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


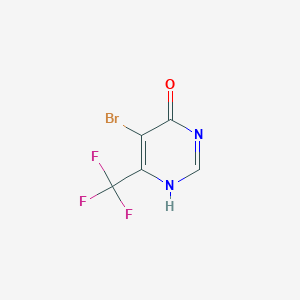
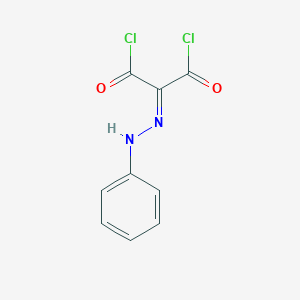
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
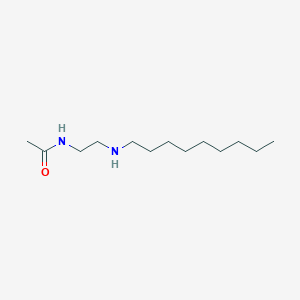
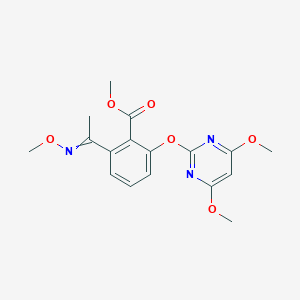
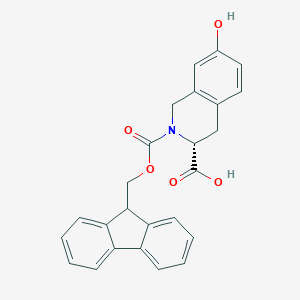



![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)
